RO2959 monohydrochloride

Calcium signaling CRAC channel Orai isoform selectivity

RO2959 monohydrochloride (CAS 2309172-44-7) is a potent and selective CRAC channel inhibitor. It blocks Orai1/Stim1-mediated SOCE (IC50 25 nM) with 21-fold selectivity over Orai3 (IC50 530 nM). Researchers choose this compound for precise Orai1 interrogation without confounding GABA, dopamine transporter, or TRPC channel off-target activity. Supplied as hydrochloride salt for enhanced solubility and handling. Request quote or buy online.

Molecular Formula C21H20ClF2N5OS
Molecular Weight 463.9
CAS No. 2309172-44-7
Cat. No. B3182163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO2959 monohydrochloride
CAS2309172-44-7
Molecular FormulaC21H20ClF2N5OS
Molecular Weight463.9
Structural Identifiers
SMILESCC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl
InChIInChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H
InChIKeyGMLSDODALBRLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RO2959 Monohydrochloride (CAS 2309172-44-7): A Selective CRAC Channel Inhibitor for Calcium Signaling Research


2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride (RO2959 monohydrochloride, CAS 2309172-44-7) is a small-molecule inhibitor of the calcium release-activated calcium (CRAC) channel [1]. The compound blocks store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channel complex with an IC₅₀ of 25 nM, and inhibits CRAC channel function in a cellular context with an IC₅₀ of 402 nM [1]. Structurally, it features a 2,6-difluorobenzamide moiety linked via a pyrazine bridge to a 1,2,5,6-tetrahydropyridine core bearing a 5-methylthiazol-2-yl substituent, with the hydrochloride salt form (molecular weight 463.93 g/mol) facilitating handling and solubility in DMSO . The compound is supplied for research applications in immunology, calcium signaling, and T-cell biology.

RO2959 (CAS 2309172-44-7) Cannot Be Substituted by Other CRAC Inhibitors Without Functional Validation


Although multiple CRAC channel inhibitors share the nominal classification of SOCE blockers, their target selectivity profiles, Orai isoform preferences, and potency in functional T-cell assays diverge substantially. For instance, BTP2 (YM-58483) inhibits both CRAC currents and TRPC3/TRPC5 channels [1], whereas RO2959 demonstrates a narrower selectivity profile with no significant inhibition reported against GABA receptors, dopamine transporter, or other ion channels at comparable concentrations [2]. Furthermore, inhibitors such as SKF-96365 exhibit broader off-target activity against voltage-gated calcium channels and cAMP-gated chloride channels [1], while the GSK series (GSK5498A, GSK5503A, GSK7975A) block TRPV6 channels in addition to Orai1/Orai3 currents with substantially lower potency (IC₅₀ = 1–4 μM) [1]. Given these mechanistic and selectivity differences, substitution without empirical validation may introduce confounding variables that compromise experimental reproducibility and data interpretation. The following quantitative evidence delineates precisely where RO2959 differs from its closest comparators.

Quantitative Differentiation of RO2959 (CAS 2309172-44-7) from Comparator CRAC Channel Inhibitors


Orai1 Selectivity of RO2959 (25 nM IC₅₀) versus Orai3 (530 nM IC₅₀) Defines Isoform-Specific Experimental Utility

RO2959 exhibits a 21.2-fold selectivity window between Orai1 (IC₅₀ = 25 nM) and Orai3 (IC₅₀ = 530 nM) in recombinant channel electrophysiology assays [1]. In contrast, comparator CRAC inhibitors such as the GSK series compounds (GSK5498A, GSK5503A, GSK7975A) display IC₅₀ values of 1–4 μM against both Orai1 and Orai3 currents, representing approximately 40–160× lower potency than RO2959 against Orai1, and also exhibit off-target blockade of TRPV6 channels [2]. La³⁺ (IC₅₀ = 0.2–0.5 μM) blocks both Orai1 and Orai3 with similar potency but lacks the isoform discrimination window that RO2959 provides. This differential Orai1/Orai3 inhibition profile enables researchers to design experiments that dissect the relative contributions of Orai1-containing versus Orai3-containing CRAC channel complexes in native cellular contexts.

Calcium signaling CRAC channel Orai isoform selectivity SOCE

RO2959 Functional Suppression of IL-2 Production and T-Cell Proliferation in Primary Human CD4⁺ T Cells

In primary human CD4⁺ T cells stimulated via T-cell receptor (TCR) activation, RO2959 completely inhibited cytokine production and T-cell proliferation [1]. The compound blocked SOCE in activated CD4⁺ T lymphocytes with an IC₅₀ value of 265 nM . Furthermore, RO2959 potently suppressed human IL-2 production, a critical downstream effector of TCR-triggered calcium signaling . While comparator CRAC inhibitor YM-58483 (BTP2, IC₅₀ = 0.1 μM) also inhibits CRAC currents, it concurrently activates TRPM4 channels and blocks TRPC3/TRPC5 currents, introducing functional pleiotropy absent with RO2959 [2]. Calcineurin inhibitors cyclosporin A (CsA) and FK506 similarly suppress T-cell activation but operate through distinct, calcium-independent mechanisms, making them unsuitable for direct interrogation of SOCE-specific pathways. Gene expression array analysis confirmed that RO2959 potently blocked TCR-triggered gene expression and T-cell functional pathways to an extent comparable to CsA and FK506, but via CRAC channel-specific antagonism [1].

T-cell activation IL-2 production Immunology CRAC channel

Selectivity Profile of RO2959: No Significant Inhibition of Diverse Receptors and Ion Channels at CRAC-Effective Concentrations

In selectivity screening, RO2959 exhibited no significant inhibitory effect on a panel of cellular receptors, transporters, and ion channels including GABA receptors and the dopamine transporter at concentrations relevant to its CRAC channel inhibition [1]. The compound demonstrates an IC₅₀ of 402 nM for CRAC channel inhibition in RBL-2H3 cells preincubated with the compound [1]. This contrasts with comparator SKF-96365 (IC₅₀ = 0.6–14 μM), which additionally blocks voltage-gated calcium channels (T-type) and cAMP-gated chloride channels, and ML-9 (IC₅₀ = 10 μM), which inhibits MLCK, PKA, and PKC in addition to interfering with Stim1 translocation [2]. The cleaner selectivity profile of RO2959 reduces the likelihood of compound-induced artifacts when studying calcium signaling pathways in isolation.

Selectivity profiling Off-target screening CRAC inhibitor Pharmacology

RO2959 Ranks Among Most Potent SOCE Inhibitors in Standardized Cross-Compound HEK293 Ca²⁺ Addback Assay

In a standardized fluorescence-based Ca²⁺ addback assay using native HEK293 cells designed to enable direct cross-compound potency comparison, RO2959 was identified among the most potent SOCE inhibitors alongside 7-azaindole 14d, JPIII, Synta-66, Pyr3, GSK5503A, and CM4620 [1]. This ranking was derived from a systematic evaluation of published SOCE inhibitors under uniform assay conditions, addressing the known challenge of comparing inhibitor potency across disparate experimental setups [1]. The study noted that some previously reported inhibitors failed to validate under the standardized conditions, whereas RO2959 maintained robust SOCE suppression consistent with its reported potency profile.

SOCE inhibition Calcium addback assay Comparative pharmacology HEK293

Validated Research Applications for RO2959 Monohydrochloride (CAS 2309172-44-7) Based on Quantitative Evidence


Orai1-Specific Dissection of CRAC Channel Contributions in Calcium Signaling Studies

RO2959 (CAS 2309172-44-7) is the compound of choice for experiments requiring differentiation between Orai1- and Orai3-mediated SOCE. With a 21.2-fold selectivity window (Orai1 IC₅₀ = 25 nM versus Orai3 IC₅₀ = 530 nM), researchers can titrate concentrations to selectively interrogate Orai1-dependent calcium entry while minimizing Orai3 inhibition [1]. This isoform discrimination is not achievable with GSK series compounds (equipotent at 1–4 μM against both isoforms, with additional TRPV6 blockade) or with La³⁺ (similar potency at 0.2–0.5 μM for both isoforms without discrimination) [2].

CRAC Channel-Specific T-Cell Activation Studies Without Off-Target TRP Channel Modulation

For studies investigating TCR-stimulated IL-2 production, cytokine release, and T-cell proliferation in primary human CD4⁺ T cells, RO2959 provides complete functional suppression (SOCE IC₅₀ = 265 nM in activated T cells) without the confounding TRPM4 activation or TRPC3/TRPC5 blockade associated with BTP2/YM-58483 [1]. The compound potently blocks TCR-triggered gene expression to an extent comparable to calcineurin inhibitors CsA and FK506, but via direct CRAC channel antagonism rather than calcium-independent calcineurin inhibition [2].

Target-Specific Calcium Signaling Studies Requiring Minimal Off-Target Receptor/Ion Channel Modulation

RO2959 is indicated for experimental designs where confounding modulation of GABA receptors, dopamine transporters, voltage-gated calcium channels, or kinases must be avoided. Unlike SKF-96365 (T-type VGCC and cAMP-gated chloride channel blockade), ML-9 (MLCK/PKA/PKC inhibition), or 2-APB (IP₃R, TRPM7, connexin inhibition), RO2959 exhibits no significant activity against these off-targets at CRAC-effective concentrations [1][2]. This cleaner pharmacology reduces the interpretive burden when attributing observed phenotypes specifically to CRAC channel inhibition.

In Vivo Asthma and Airway Remodeling Models Targeting STIM1/Orai1-Mediated SOCE

In preclinical asthma research, RO2959 has been employed to investigate STIM1/Orai1-mediated SOCE contributions to airway smooth muscle cell phenotype modulation and extracellular matrix deposition. In PDGF-BB-treated ASMCs, RO2959 significantly inhibited SOCE activation, reduced proliferation, decreased inflammatory cytokine secretion, and restored contractile protein expression [1]. In vivo experiments in asthmatic mouse models demonstrated that SOCE inhibitors including RO2959 decreased ECM deposition and metalloproteinase (MMP2/MMP9) production, establishing the compound as a validated tool for studying airway remodeling mechanisms dependent on CRAC channel function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO2959 monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.